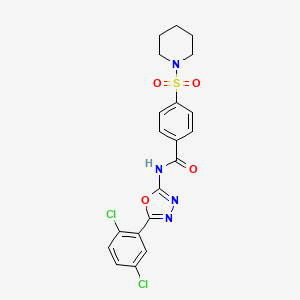

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 891133-51-0

Cat. No.: VC4634045

Molecular Formula: C20H18Cl2N4O4S

Molecular Weight: 481.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 891133-51-0 |

|---|---|

| Molecular Formula | C20H18Cl2N4O4S |

| Molecular Weight | 481.35 |

| IUPAC Name | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C20H18Cl2N4O4S/c21-14-6-9-17(22)16(12-14)19-24-25-20(30-19)23-18(27)13-4-7-15(8-5-13)31(28,29)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11H2,(H,23,25,27) |

| Standard InChI Key | JEEGZUASAIXHIA-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with oxadiazole and benzamide moieties often involves multi-step reactions, including condensation and cyclization processes. Common reagents include dichlorobenzene derivatives and various catalysts to optimize yield and purity.

| Step | Reagents | Conditions |

|---|---|---|

| 1. Formation of Oxadiazole Ring | Dichlorobenzene derivatives, hydrazine | Controlled temperature, solvent |

| 2. Attachment of Piperidin-1-ylsulfonyl Group | Piperidine, sulfonyl chloride | Basic conditions, appropriate solvent |

Biological and Medicinal Applications

Compounds with oxadiazole rings are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a piperidin-1-ylsulfonyl group may enhance interactions with biological targets such as enzymes or receptors.

| Potential Application | Mechanism |

|---|---|

| Antimicrobial Activity | Interference with microbial enzymes or cell wall synthesis |

| Anti-inflammatory Activity | Inhibition of inflammatory pathways |

| Anticancer Activity | Interaction with cancer cell receptors or enzymes |

Research Findings and Future Directions

While specific research findings on N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide are not available, compounds with similar structures have shown promise in various biological assays. Future research should focus on synthesizing this compound and evaluating its biological activities using high-throughput screening techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume